Distinct Spiro Junction Architecture: 1,3'- vs. 1,4'-Spiro Connection Defines Conformational Rigidity and Synthetic Intermediate Utility
3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one possesses a 1,3'-spiro junction, where the spiro carbon bridges the 1-position of the isobenzofuran and the 3'-position of the piperidine ring. This contrasts directly with the more extensively studied 1,4'-spiro analogs (e.g., 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, CAS 37663-46-0), in which the piperidine nitrogen resides at the 4'-position relative to the spiro carbon [1]. The 1,3'-arrangement alters the spatial relationship between the piperidine nitrogen and the isobenzofuran carbonyl, which can affect both the compound's conformational dynamics and the trajectory of nucleophilic attack during derivatization. The existence of both 1,3'- and 1,4'-isomers underscores the importance of specifying the precise spiro architecture when sourcing this core; the two regioisomers are not interchangeable and will lead to distinct downstream derivatives [1].
| Evidence Dimension | Spiro junction regioisomerism |
|---|---|
| Target Compound Data | 1,3'-spiro connection: spiro[isobenzofuran-1(3H),3'-piperidin]-3-one |
| Comparator Or Baseline | 1,4'-spiro connection: spiro[isobenzofuran-1(3H),4'-piperidin]-3-one (CAS 37663-46-0) |
| Quantified Difference | Distinct regioisomeric structures with identical molecular formula (C12H13NO2) and molecular weight (203.24 g/mol) but different connectivity of the piperidine nitrogen relative to the spiro center |
| Conditions | Synthetic chemistry context; regioisomers reported in foundational synthesis publications [1] |
Why This Matters
The choice between 1,3'- and 1,4'-spiro isomers dictates the geometry of the piperidine nitrogen and thus the vector of N-derivatization; procurement of the incorrect regioisomer will generate a completely different chemical series.
- [1] Marxer, A.; Rodriguez, H. R.; McKenna, J. M.; Tsai, H. M. Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and spiro[isobenzofuran-1(3H),3'-piperidines]. J. Org. Chem. 1975, 40 (10), 1427–1433. View Source
